molecular formula C8H6N2OS B2857741 2-Cyano-3-(thiophen-3-yl)prop-2-enamide CAS No. 1448583-31-0

2-Cyano-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2857741
CAS No.: 1448583-31-0
M. Wt: 178.21
InChI Key: ZXICRUZKUISQPW-UHFFFAOYSA-N
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Description

2-Cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound with the molecular formula C8H6N2OS It is characterized by the presence of a cyano group, a thiophene ring, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiophen-3-yl)prop-2-enamide typically involves the reaction of thiophene-3-carbaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Cyano-3-(thiophen-3-yl)prop-2-enamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with the thiophene ring in a different position.

    (2E)-N-(2-cyanophenyl)-3-(thiophen-2-yl)prop-2-enamide: Contains a phenyl group in addition to the thiophene ring.

Uniqueness

2-Cyano-3-(thiophen-3-yl)prop-2-enamide is unique due to its specific positioning of the thiophene ring and the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

(E)-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXICRUZKUISQPW-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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